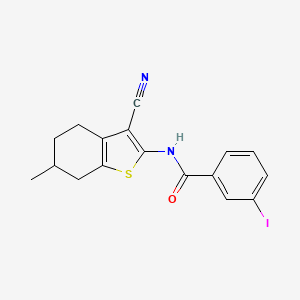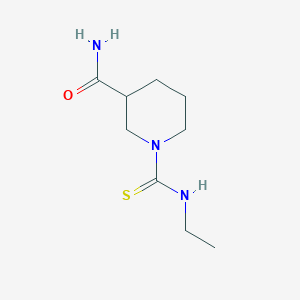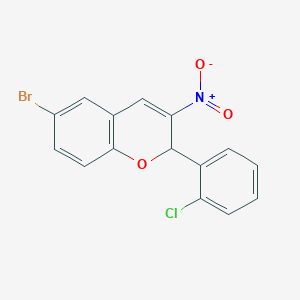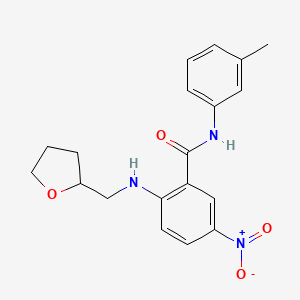![molecular formula C15H13F3N4O2 B4092688 methyl 5-methyl-7-(2-(trifluoromethyl)phenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4092688.png)
methyl 5-methyl-7-(2-(trifluoromethyl)phenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
概要
説明
Methyl 5-methyl-7-(2-(trifluoromethyl)phenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolo-pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the trifluoromethyl group and the triazolo-pyrimidine scaffold imparts unique chemical properties to this compound, making it a subject of interest in medicinal chemistry.
準備方法
The synthesis of methyl 5-methyl-7-(2-(trifluoromethyl)phenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . This reaction proceeds through a cyclization process that forms the triazolo-pyrimidine ring system. The reaction conditions often include the use of a basic medium such as sodium methoxide or tributhylamine, with the latter requiring higher temperatures . Industrial production methods may involve the use of microwave irradiation to enhance reaction rates and yields .
化学反応の分析
Methyl 5-methyl-7-(2-(trifluoromethyl)phenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise as a neuroprotective and anti-neuroinflammatory agent.
Medicine: It has been investigated for its anticancer, antiviral, and antimicrobial activities.
作用機序
The mechanism of action of methyl 5-methyl-7-(2-(trifluoromethyl)phenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . Additionally, the compound may exert its effects through the inhibition of endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway .
類似化合物との比較
Similar compounds to methyl 5-methyl-7-(2-(trifluoromethyl)phenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate include other triazolo-pyrimidine derivatives such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another potent CDK2 inhibitor with similar biological activities.
Triazole-pyrimidine hybrids: These compounds have shown neuroprotective and anti-neuroinflammatory properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the trifluoromethyl group, which enhances its biological activity and chemical stability.
特性
IUPAC Name |
methyl 5-methyl-7-[2-(trifluoromethyl)phenyl]-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N4O2/c1-8-11(13(23)24-2)12(22-14(21-8)19-7-20-22)9-5-3-4-6-10(9)15(16,17)18/h3-7,12H,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTHKCQQUEAEYOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=CC=C3C(F)(F)F)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~1~-cycloheptyl-N~2~-[(4-methylphenyl)sulfonyl]alaninamide](/img/structure/B4092610.png)
![1-(2,4-dichlorophenoxy)-3-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}-2-propanol hydrochloride](/img/structure/B4092614.png)


![2-({8-METHOXY-4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE](/img/structure/B4092642.png)
![1-[4-[4-Fluoro-5-(2-methylpiperidin-1-yl)-2-nitrophenyl]piperazin-1-yl]pentan-1-one](/img/structure/B4092645.png)
![2-[(4-methylphenyl)thio]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B4092651.png)


![2-chloro-N-(4-{4-[(2-methylphenyl)carbonyl]piperazin-1-yl}phenyl)-4-nitrobenzamide](/img/structure/B4092675.png)
![5-(4-FLUOROPHENYL)-2-(3-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZIN-7-ONE](/img/structure/B4092681.png)
![N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(3-nitrophenyl)alaninamide](/img/structure/B4092689.png)
![N-(1-{1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)ACETAMIDE](/img/structure/B4092691.png)
![4-bromo-N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2-hydroxyethyl)benzenesulfonamide](/img/structure/B4092693.png)
